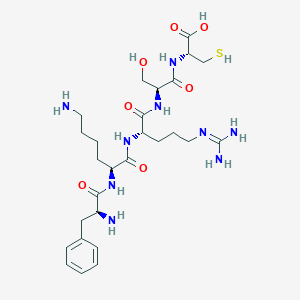

L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine

Description

L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine is a synthetic peptide featuring a modified ornithine residue with a diaminomethylidene group at the N~5~ position. The diaminomethylidene modification on ornithine introduces a guanidino-like group, which may enhance chelation capabilities or binding affinity to biomolecular targets.

Properties

CAS No. |

650610-31-4 |

|---|---|

Molecular Formula |

C27H45N9O7S |

Molecular Weight |

639.8 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C27H45N9O7S/c28-11-5-4-9-18(33-22(38)17(29)13-16-7-2-1-3-8-16)23(39)34-19(10-6-12-32-27(30)31)24(40)35-20(14-37)25(41)36-21(15-44)26(42)43/h1-3,7-8,17-21,37,44H,4-6,9-15,28-29H2,(H,33,38)(H,34,39)(H,35,40)(H,36,41)(H,42,43)(H4,30,31,32)/t17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

QUOADJRDPPXLTF-SXYSDOLCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for synthesizing peptides due to its efficiency and ability to produce high-purity products. The general steps involved in SPPS are as follows:

Step 1: Resin Preparation

A suitable resin is chosen based on the desired peptide's properties. The resin is functionalized with a linker that allows for the attachment of the first amino acid.Step 2: Coupling Reactions

Each amino acid is sequentially added to the growing peptide chain through coupling reactions. The amino acids are activated using coupling reagents, such as HATU or DIC, to facilitate the formation of peptide bonds.Step 3: Cleavage and Deprotection

Once the desired sequence is assembled, the peptide is cleaved from the resin using a cleavage reagent, often trifluoroacetic acid (TFA), which also removes protecting groups from side chains.Step 4: Purification

The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from side products and unreacted materials.

Solution-Phase Synthesis

Solution-phase synthesis involves synthesizing peptides in solution rather than on a solid support. This method can be advantageous for smaller peptides or when specific reaction conditions are required.

Step 1: Amino Acid Activation

Similar to SPPS, amino acids are activated using coupling agents before being combined in solution.Step 2: Peptide Bond Formation

The activated amino acids are mixed in appropriate solvents under controlled temperature and pH conditions to facilitate peptide bond formation.Step 3: Purification

The resulting peptides are purified using techniques such as precipitation, dialysis, or chromatography.

Several factors play a crucial role in optimizing the synthesis of L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine:

Reaction Conditions

Temperature: Optimal temperatures must be maintained to ensure efficient coupling while preventing degradation.

pH Levels: The pH of the reaction medium can significantly affect the reactivity of amino acids and the stability of intermediates.

Solvent Choice

The choice of solvent can influence solubility and reaction rates. Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile.

Coupling Agents

The selection of coupling agents (e.g., HATU, DIC) is critical for achieving high yields and purity, as they affect the efficiency of peptide bond formation.

To confirm the successful synthesis of this compound, various analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance | Structural analysis |

| Mass Spectrometry | Molecular weight determination |

| High-performance Liquid Chromatography | Purity assessment |

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

Industry: Utilized in the production of specialized peptides for research and development purposes.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple amino acid residues allows for diverse interactions with biological molecules, influencing pathways such as signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Ornithine

Compounds sharing the N~5~-(diaminomethylidene)-L-ornithine motif exhibit distinct functional profiles based on amino acid substitutions:

Notes:

- Orn* denotes N~5~-(diaminomethylidene)-L-ornithine.

- The target compound’s higher molecular weight and rotatable bonds (vs. ’s compound) stem from larger residues (Phe, Lys) and added serine.

- Aromatic residues (Phe, thiophene-Ala in ) may enhance membrane permeability or protein-binding specificity .

Functional Group Comparisons

The diaminomethylidene group is also observed in non-peptidic inhibitors (e.g., amiloride analogues in ), which competitively bind extracellular Na+ sites on ion transporters . While these small molecules (e.g., EIPA, MPA) leverage the diaminomethylidene group for ionic interactions, the target compound’s peptide backbone likely directs it toward protein-protein interfaces or enzymatic active sites.

Physicochemical and Bioactivity Implications

- Hydrogen Bonding: The target compound’s serine (OH) and lysine (NH₂) residues increase H-bond capacity vs.

- Flexibility : Higher rotatable bonds (~16 vs. 13 in ) suggest conformational adaptability, which may aid in binding diverse targets but reduce metabolic stability.

- Functional Moieties: The cysteine thiol group enables disulfide bridge formation (e.g., in enzyme inhibitors), while the diaminomethylidene-ornithine may mimic arginine’s guanidino group in substrate recognition .

Biological Activity

L-Phenylalanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-cysteine is a complex peptide compound notable for its unique amino acid sequence and functional groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 452.6 g/mol. The presence of the diaminomethylidene group enhances its biochemical properties, potentially influencing its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with proteins, which may modulate their activity and function. Additionally, the peptide sequence can engage with cell surface receptors or enzymes, influencing various biological pathways.

Key Mechanisms

- Protein Interaction : The compound may alter the conformation and activity of target proteins through direct binding.

- Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic pathways, potentially affecting cellular metabolism.

- Receptor Binding : The peptide may interact with receptors, leading to downstream signaling effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, related peptides have shown moderate antitumor activity against various cancer cell lines, suggesting potential applications in cancer therapy.

| Study | Cell Line | Activity | Dosage |

|---|---|---|---|

| Study 1 | Murine leukemia P388 | T/C value of 169% | 400 mg/kg |

| Study 2 | M5076 sarcoma | T/C value of 135% | 600 mg/kg |

This table summarizes findings from studies on the antitumor activity of related compounds, indicating that this compound may also exhibit similar effects.

Cytotoxicity

The compound has shown significant cytotoxicity against certain cancer cell lines. For example, studies have indicated that it can selectively inhibit the growth of hepatoma cells in vitro. The mechanism involves interference with purine nucleotide biosynthesis pathways, as evidenced by decreased levels of key metabolites following treatment.

Case Studies and Research Findings

- Case Study on Hepatoma Cells : In vitro studies demonstrated that this compound reduced the viability of hepatoma cells significantly compared to control groups. The observed cytotoxic effect was linked to the compound's ability to inhibit specific enzymes involved in nucleotide synthesis.

- In Vivo Studies : Animal model studies have suggested that this compound could be effective in reducing tumor size in xenograft models. The administration of the peptide resulted in a notable decrease in tumor growth rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.